molecular formula C21H28N4O2 B2367517 N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226433-10-8

N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2367517
CAS No.: 1226433-10-8
M. Wt: 368.481
InChI Key: HZBISXYGPOJLJH-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₂₂H₃₀N₄O₂) is a pyrimidine-based acetamide derivative featuring a 2-ethyl-6-methylphenyl group attached to the acetamide nitrogen and a 6-methyl-2-(piperidin-1-yl)pyrimidin-4-yloxy moiety.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-4-17-10-8-9-15(2)20(17)23-18(26)14-27-19-13-16(3)22-21(24-19)25-11-6-5-7-12-25/h8-10,13H,4-7,11-12,14H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBISXYGPOJLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a piperidine ring and a pyrimidine moiety. The molecular formula is C17H24N4OC_{17}H_{24}N_4O, and it has a molecular weight of approximately 300.4 g/mol.

Research indicates that this compound may interact with various biological targets, particularly in the context of cancer treatment. Its structural components suggest potential inhibition of key enzymes involved in tumor growth and proliferation.

  • Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have shown efficacy in inhibiting DHFR, an enzyme critical for DNA synthesis and cell division. This inhibition could lead to reduced tumor growth rates .
  • Tyrosine Kinase Inhibition : The presence of the piperidine group may enhance affinity towards tyrosine kinases, which are often overexpressed in cancers. Inhibitors of these kinases can disrupt signaling pathways that promote cancer cell survival and proliferation .

Biological Activity Data

A summary of relevant biological activity data is presented in the table below:

Activity Target Effect Reference
DHFR InhibitionDihydrofolate reductaseReduced cell proliferation
Tyrosine Kinase InhibitionVarious tyrosine kinasesDecreased tumor growth
Antitumor ActivityVarious cancer typesSignificant reduction in tumor size

Case Studies

Several studies have explored the therapeutic potential of compounds structurally similar to this compound:

  • Piritrexim Study : Piritrexim, a related pyrido[2,3-d]pyrimidine derivative, demonstrated effective DHFR inhibition and showed promising results against carcinosarcoma in rat models. This suggests that similar compounds may exhibit comparable antitumor properties .
  • Kinase Targeting : A library of pyrido[2,3-d]pyrimidine derivatives was synthesized and tested for kinase inhibition, revealing that modifications to the ethyl group significantly enhanced biological activity against targeted kinases associated with cancer progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Aryl and Heterocyclic Substituents

Key structural analogs differ in:

  • Aryl group substitutions on the acetamide nitrogen.
  • Pyrimidine ring modifications (e.g., methyl, piperidinyl, or fluorophenyl groups).
  • Heterocyclic amine substitutions (e.g., piperidine vs. pyrrolidine).
Table 1: Key Structural Analogs and Properties
Compound Name Molecular Formula Substituents (Acetamide/Pyrimidine) Molecular Weight Notable Features
Target Compound C₂₂H₃₀N₄O₂ 2-ethyl-6-methylphenyl / 6-methyl-2-(piperidin-1-yl) 382.5 Baseline for comparison
N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide C₂₀H₂₄FN₄O₂ 2-fluorophenyl / 4-methylpiperidin-1-yl 380.4 Enhanced electronegativity due to fluorine; potential improved bioavailability
2-{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide C₂₀H₂₂F₃N₄O₂ 2-(trifluoromethyl)phenyl / piperidin-1-yl 410.4 Trifluoromethyl group may enhance metabolic stability
N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide C₁₉H₂₃ClN₄O₂ 3-chloro-2-methylphenyl / piperidin-1-yl 374.9 Chlorine substitution increases lipophilicity
Bis-pyrimidine acetamides (e.g., Compounds 12–17) Varies Nitrophenyl, halophenyl, or dimethylphenyl groups 650–750 Bifunctional structures with potential dual-targeting capabilities

Physicochemical and Spectral Properties

  • Melting Points : Bis-pyrimidine analogs () exhibit higher melting points (200–250°C) due to extended aromatic systems and hydrogen-bonding capacity .
  • Spectral Data :
    • IR : Strong C=O stretches (~1650–1700 cm⁻¹) confirm acetamide functionality across all analogs.
    • NMR : Aromatic protons in the 6.5–8.5 ppm range vary with substituents; trifluoromethyl groups show distinct ¹⁹F NMR signals .

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